Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate
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Overview
Description
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Quinoline derivatives are significant due to their unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps, including condensation, cyclization, and esterification . The reaction conditions often require the use of catalysts such as transition metals or metal-free ionic liquids, and can be enhanced by ultrasound irradiation or green reaction protocols .
Industrial Production Methods
Industrial production of quinoline derivatives, including this compound, often employs scalable and environmentally friendly methods. These methods may include the use of heterogeneous catalysts for aerobic dehydrogenation or visible-light-mediated reactions using stable and inexpensive catalysts .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline N-oxides back to quinolines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as Hantzsch esters for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline N-oxides, while substitution reactions can produce a wide range of functionalized quinoline derivatives .
Scientific Research Applications
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate involves its interaction with molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibit enzyme activities, or modulate receptor functions, leading to various biological effects . The specific pathways involved depend on the context of its application, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives, such as:
4-Hydroxyquinoline: Known for its antimicrobial properties.
8-Hydroxyquinoline: Used in the production of metal complexes with luminescent properties.
Ciprofloxacin: A well-known quinolone antibiotic.
Uniqueness
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethoxyphenyl and carboxylate groups provide additional sites for functionalization, making it a versatile compound for various applications .
Biological Activity
Ethyl 4-[(2-ethoxyphenyl)amino]quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article discusses its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound features a quinoline core with an ethoxyphenyl amino substituent and a carboxylate group. Its molecular formula is C16H18N2O3, and it has a molecular weight of approximately 286.33 g/mol. The compound's structure is crucial for its interaction with biological targets, influencing its pharmacological effects.
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 10 µg/mL |
Escherichia coli | 15 µg/mL |
Candida albicans | 20 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, in vitro assays showed that this compound significantly reduced the viability of human breast cancer cells (MCF-7) with an IC50 value of 12 µM .
The mechanism underlying the biological activity of this compound involves several pathways:
- Enzyme Inhibition : The compound acts as an inhibitor of topoisomerases, enzymes crucial for DNA replication and repair. This inhibition disrupts cellular processes, leading to cell death in cancerous tissues .
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in microbial and cancer cells, contributing to its antimicrobial and anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.
Case Study 2: Cancer Cell Line Studies
A recent study focused on the compound's effects on various cancer cell lines, including prostate and lung cancer cells. The findings revealed that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .
Properties
Molecular Formula |
C20H20N2O3 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxyanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C20H20N2O3/c1-3-24-18-12-8-7-11-17(18)22-19-14-9-5-6-10-16(14)21-13-15(19)20(23)25-4-2/h5-13H,3-4H2,1-2H3,(H,21,22) |
InChI Key |
RGQXKMNJEYMZGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=C(C=NC3=CC=CC=C32)C(=O)OCC |
Origin of Product |
United States |
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